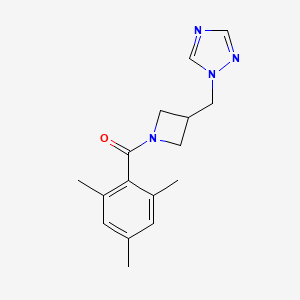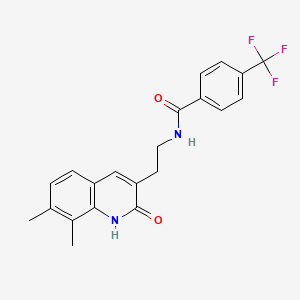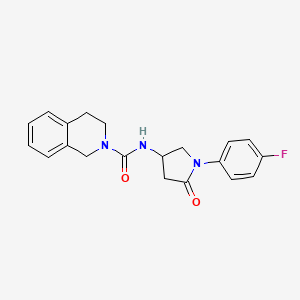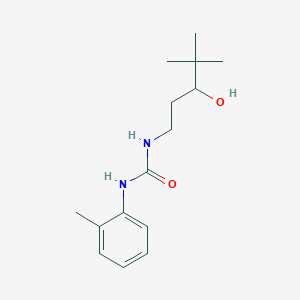![molecular formula C22H12Cl2F3NO B2712540 2-(2,4-Dichlorophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline CAS No. 337921-85-4](/img/structure/B2712540.png)
2-(2,4-Dichlorophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-Dichlorophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline, also known as 2,4-DCPQ, is a quinoline-based compound that has a variety of applications in scientific research. It is a synthetic small molecule that has been used in a variety of studies, including those related to pharmacology and toxicology. 2,4-DCPQ has also been used to investigate the mechanism of action of various drugs and to study the biochemical and physiological effects of certain compounds. In
科学的研究の応用
Structural and Optical Properties : A study by Zeyada, El-Nahass, and El-Shabaan (2016) investigated the structural and optical properties of 4H-pyrano[3,2-c]quinoline derivatives thin films. These compounds, including analogs of the specified chemical, exhibit significant polycrystalline structures and nanocrystallite dispersion in an amorphous matrix upon thermal deposition to form thin films. Their optical properties, including absorption parameters and electron transition types, were determined, making them applicable in materials science and photonics (Zeyada, El-Nahass, & El-Shabaan, 2016).
Photovoltaic Properties : The same authors also explored the photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives in the fabrication of organic–inorganic photodiode devices. These derivatives, including compounds structurally similar to 2-(2,4-Dichlorophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline, were found to exhibit rectification behavior and photovoltaic properties under illumination, making them suitable for use in photodiodes (Zeyada, El-Nahass, & El-Shabaan, 2016).
Corrosion Inhibition : Another study focused on the potential use of quinoxaline derivatives as corrosion inhibitors. For instance, Zarrouk et al. (2014) performed quantum chemical calculations on quinoxalines compounds, including those structurally related to the chemical , demonstrating their effectiveness as corrosion inhibitors for metals in acidic media. This application is significant in the field of industrial chemistry and materials protection (Zarrouk et al., 2014).
Electrochromic Properties : The synthesis and electrochromic properties of conducting copolymers involving dioxocino- and dithiocino-quinoxalines with bithiophene have been studied, indicating potential applications in electrochromic devices. These compounds, which are chemically related to this compound, show promise in the development of novel electrochromic materials (Beyazyildirim et al., 2006).
Antioxidant and Anticancer Properties : Some quinoxaline derivatives have been studied for their biological properties. For example, Xi & Liu (2014) synthesized quinolines with ferrocenyl groups, showing significant antioxidative effects, suggesting potential pharmaceutical applications. Additionally, studies on quinoxaline derivatives as kinase inhibitors in cancer research have been conducted, indicating their relevance in medicinal chemistry (Xi & Liu, 2014).
特性
IUPAC Name |
2-(2,4-dichlorophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12Cl2F3NO/c23-16-8-9-20(18(24)12-16)29-21-17(11-14-4-1-2-7-19(14)28-21)13-5-3-6-15(10-13)22(25,26)27/h1-12H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPLYEFBIBIUVFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)OC3=C(C=C(C=C3)Cl)Cl)C4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12Cl2F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,2S,5R)-rel-3-Azabicyclo[3.1.0]hexan-2-ylmethanol hydrochloride](/img/structure/B2712459.png)



![N-(2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2712464.png)

![2-(4-Acetylbenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2712469.png)



![2-Chloro-7-methoxy-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2712475.png)

![(E)-2-((E)-(benzo[d][1,3]dioxol-5-ylmethylene)hydrazono)azepane hydrochloride](/img/structure/B2712477.png)
![N-(2-chlorophenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2712479.png)